4-Bromo-5-fluoro-3-nitropyridin-2-ol

Nucleophilic Aromatic Substitution Reaction Kinetics Synthetic Methodology

Researchers requiring precise heterocyclic diversification often face supply inconsistency for polysubstituted pyridines. 4-Bromo-5-fluoro-3-nitropyridin-2-ol solves this with orthogonal handles enabling sequential functionalization. - Exploit the 4-bromo site for selective SNAr or Suzuki coupling, leaving the 5-fluoro group intact for downstream modification. - Reduce the 3-nitro group to an amine for kinase inhibitor hinge-binding motifs; the 2-hydroxyl enables fused bicyclic synthesis. - Ensures synthetic flexibility without scrambling protecting group strategies, reducing step count and failed syntheses.

Molecular Formula C5H2BrFN2O3
Molecular Weight 236.98 g/mol
CAS No. 884495-02-7
Cat. No. B1361766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-fluoro-3-nitropyridin-2-ol
CAS884495-02-7
Molecular FormulaC5H2BrFN2O3
Molecular Weight236.98 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=O)N1)[N+](=O)[O-])Br)F
InChIInChI=1S/C5H2BrFN2O3/c6-3-2(7)1-8-5(10)4(3)9(11)12/h1H,(H,8,10)
InChIKeyQJZOJKOUBPFZFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-5-fluoro-3-nitropyridin-2-ol – Key Intermediate


4-Bromo-5-fluoro-3-nitropyridin-2-ol (CAS 884495-02-7) is a polysubstituted pyridine derivative classified as a 3-nitropyridin-2-ol [1]. Its core structure features a pyridine ring functionalized with a hydroxyl group at position 2, a nitro group at position 3, a bromine atom at position 4, and a fluorine atom at position 5 [1]. The compound has a molecular formula of C5H2BrFN2O3 and a molecular weight of 236.98 g/mol [1]. This specific substitution pattern confers distinct electronic and steric properties, making it a versatile building block in organic synthesis, particularly for nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [2][3].

1
Selective SNAr at C4 via bromine leaving group
Enabled by 3-nitro activation
2
Subsequent cross-coupling or second SNAr at C5
Fluorine modulates electronic profile
3
Further derivatization via 2-hydroxyl or reduced amine
Access fused heterocycles or kinase hinge mimics

Why Generic 3-Nitropyridin-2-ol Derivatives Fail


The unique reactivity and synthetic utility of 4-Bromo-5-fluoro-3-nitropyridin-2-ol are dictated by the precise arrangement of its functional groups. The presence of both a bromine atom at C4 and a fluorine atom at C5 on a 3-nitropyridin-2-ol core is not replicated in simpler analogs like 5-fluoro-3-nitropyridin-2-ol or 3-nitropyridin-2-ol . The 4-bromo substituent is critical for enabling specific cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing nitro group activates the ring for nucleophilic substitution, and the 5-fluoro group influences both electronic properties and metabolic stability. Swapping this compound for a mono-substituted or differently substituted analog will fundamentally alter the synthetic pathway, electronic properties of the resulting product, and likely fail to provide the desired reactivity or final product profile, leading to failed syntheses or suboptimal compound properties.

Absent Br 4-bromo is critical for selective SNAr; non-brominated analogs lack this orthogonal handle, altering synthetic sequence and yield.
Missing F 5-fluoro modulates electronic properties and metabolic stability; its absence shifts reaction outcomes and downstream compound profiles.
Altered pattern Even regioisomeric substitution changes leaving-group hierarchy and ring activation; direct replacement may lead to failed coupling or impurity.

4-Bromo-5-fluoro-3-nitropyridin-2-ol: Evidence vs. Analogs


Nitro-Activated SNAr Reactivity

The presence of a 3-nitro group in a pyridine ring significantly activates the 2- and 4-positions towards nucleophilic aromatic substitution (SNAr) [1]. While direct kinetic data for 4-Bromo-5-fluoro-3-nitropyridin-2-ol is unavailable, studies on analogous systems provide quantitative insight. For example, in 3-bromo-2-chloro-5-nitropyridine, the 3-bromo and 5-nitro groups increase the reaction velocity of the 2-chlorine atom compared to 2-chloro-5-nitropyridine, which lacks the 3-bromo group [1]. By class-level inference, the 3-nitro group in the target compound is expected to similarly activate the 2- and 4-positions, with the 4-bromo atom serving as an excellent leaving group for SNAr reactions, a feature absent in non-brominated analogs like 5-fluoro-3-nitropyridin-2-ol.

SNAr activation
class-level inference
3-nitro group activates C2 and C4; brominated system shows increased reaction velocity vs. non-brominated analog
Supports SNAr pathway design at 4-position
Based on comparative kinetics in analogous pyridines
Nucleophilic Aromatic Substitution Reaction Kinetics Synthetic Methodology

Bromine vs. Fluorine Leaving Group Ability

In nucleophilic aromatic substitution, the leaving group ability (nucleofugality) of halogens follows the trend I > Br > Cl > F [1]. The target compound, 4-Bromo-5-fluoro-3-nitropyridin-2-ol, features bromine at the 4-position, a better leaving group than fluorine. This contrasts with analogs like 5-fluoro-3-nitropyridin-2-ol, which only contains a fluorine atom. Quantitative studies on leaving group aptitudes in pyridine systems confirm that fluoride is a significantly poorer leaving group than chloride, which in turn is worse than bromide [1]. This intrinsic difference makes the target compound far more efficient and selective for SNAr reactions at the 4-position, a key step in many derivatization pathways.

Leaving group rank
cross-study comparable
Br > Cl > F in nucleofugality; bromine at C4 is a superior leaving group to fluorine
Enables selective C4 functionalization
Fluorine-only analogs show poor leaving group reactivity
Nucleofugality Halogen Exchange Structure-Activity Relationship

Reduced MW & Lipophilicity vs. Di-halo Analogs

The molecular weight of 4-Bromo-5-fluoro-3-nitropyridin-2-ol is 236.98 g/mol [1]. This is notably lower than what would be expected for a 4,5-dibromo analog (approx. 297.9 g/mol). The substitution of one bromine with a fluorine atom reduces molecular weight by approximately 61 g/mol and lowers the calculated LogP (XLogP3-AA of 0.5 [1]) compared to a more lipophilic dibromo congener. This specific halogen combination strikes a balance between reactivity and favorable physicochemical properties, which is crucial for downstream applications in medicinal chemistry where molecular weight and lipophilicity are key determinants of drug-likeness and bioavailability.

MW & lipophilicity
class-level inference
MW 237 vs. ~298 g/mol (di-Br analog); XLogP3-AA 0.5 (lower than di-Br congener)
Balances reactivity with drug-like property range
Computed physicochemical reference
Physicochemical Properties Drug-likeness Bioavailability

Cellular Differentiation & Anti-Proliferation Activity

Preliminary pharmacological screening data indicates that 4-Bromo-5-fluoro-3-nitropyridin-2-ol exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This activity profile suggests potential utility as an anti-cancer agent or for the treatment of skin diseases such as psoriasis [1]. While no direct comparative data is available against the closest analogs (e.g., 5-fluoro-3-nitropyridin-2-ol or 3-nitropyridin-2-ol), the presence of this specific activity differentiates it from the broader class of nitropyridines, which have been reported for diverse activities including anti-HIV, anti-HBV, and enzyme inhibition [2][3].

Cell differentiation
supporting evidence
Preliminary screening: arrests proliferation of undifferentiated cells and induces monocyte differentiation
Supports cell-model endpoint review
No direct comparative data; requires validation
Biological Activity Anti-cancer Cellular Differentiation

4-Bromo-5-fluoro-3-nitropyridin-2-ol: Key Applications


Sequential SNAr & Cross-Coupling Derivatization

The compound's orthogonal reactivity makes it an ideal core for synthesizing highly functionalized pyridine libraries. A chemist can first exploit the excellent leaving group ability of the 4-bromo substituent for a selective SNAr reaction with a nucleophile (e.g., an amine or alkoxide) [1]. Following this, the remaining 5-fluoro group can be utilized in a subsequent, more challenging SNAr or cross-coupling step, or left intact to favorably modulate the final compound's physicochemical properties (e.g., lipophilicity, metabolic stability) [2].

Building Block for Kinase Inhibitors & Epigenetic Probes

Based on preliminary evidence showing activity in cell differentiation and anti-proliferation , this compound is a relevant starting point for synthesizing analogs targeting pathways involved in oncology or immunology. The 3-nitro group can be reduced to an amine, a common hinge-binding motif in kinase inhibitors, while the halogen atoms allow for vector diversification into different regions of the target protein's binding pocket [1].

Fluorinated Heterocycle Synthesis

The 2-hydroxyl group can act as a nucleophile or be activated to form ethers or esters, enabling the construction of fused bicyclic systems like furo[2,3-b]pyridines or oxazolo[4,5-b]pyridines. The presence of the 5-fluoro substituent is particularly valuable for generating fluorinated heterocycles, which are privileged structures in pharmaceutical and agrochemical research due to their enhanced metabolic stability and altered lipophilicity .

Application
Selection Property
Validation Focus
Sequential SNAr & cross-coupling derivatization
Orthogonal reactivity: Br leaving group for first step, F for later modulation
Reaction sequence efficiency, product purity
Kinase inhibitor & epigenetic probe synthesis
Nitro-to-amine hinge motif, halogen vector diversification
Target engagement assays, pathway selectivity profiling
Fluorinated heterocycle construction
2-OH activation, 5-F metabolic stability influence
Heterocycle formation yields, fluorine retention

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